![molecular formula C13H12Cl2N2 B2467812 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine CAS No. 1039324-29-2](/img/structure/B2467812.png)
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as dcmu and Triclocarban , have been shown to inhibit photosynthesis and act as antibacterial agents, respectively. Therefore, it is possible that 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine may have similar targets.
Mode of Action
Dcmu, a compound with a similar dichlorophenyl group, inhibits photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This suggests that 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine might interact with its targets in a similar manner.
Biochemical Pathways
Based on the known effects of similar compounds, it could potentially affect the photosynthetic electron transport chain in photosynthetic organisms or disrupt bacterial growth .
Result of Action
Similar compounds have been shown to inhibit photosynthesis and act as antibacterial agents , suggesting that 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine might have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has several advantages for laboratory experiments, including its unique pharmacological profile, low toxicity, and ease of synthesis. However, 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine also has some limitations, including the lack of standardized dosing protocols, the potential for abuse, and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
Future research on 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine should focus on its potential therapeutic applications, including its use as an anesthetic, analgesic, and antidepressant. Further studies are needed to determine the optimal dosing protocols and safety profile of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine. Additionally, research should explore the potential of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine as a tool for studying the NMDA receptor and its role in neurological disorders.
Synthesemethoden
The synthesis of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine involves the reaction of 3,4-dichlorophenylacetonitrile with 2-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine. The purity of 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has been used in various scientific research studies, including neuropharmacology, medicinal chemistry, and drug discovery. 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has been found to exhibit potent N-methyl-D-aspartate (NMDA) receptor antagonism, making it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine has also shown promise as a therapeutic agent for neuropathic pain and as an anesthetic in veterinary medicine.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2-pyridin-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c14-11-5-4-9(7-12(11)15)13(16)8-10-3-1-2-6-17-10/h1-7,13H,8,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZGEBAOEXMBCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(C2=CC(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-pyridin-2-ylethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.